H-Tyr(tos)-OH.acetate

Solid-phase peptide synthesis Orthogonal protection Fmoc strategy

Unprotected tyrosine causes O-acylation side reactions during SPPS coupling, reducing yield and purity. H-Tyr(tos)-OH.acetate solves this with a tosyl protecting group that remains stable through Fmoc deprotection cycles yet can be selectively removed later for site-specific conjugation. - Stable under basic piperidine conditions; prevents undesired O-acylation during chain assembly. - Enables convergent solution-phase synthesis as a pre-protected C-terminal building block. - Defined acetate salt form ensures precise molar accounting for process chemistry workflows.

Molecular Formula C16H17NO5S
Molecular Weight 335.4 g/mol
CAS No. 13504-89-7
Cat. No. B081260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tyr(tos)-OH.acetate
CAS13504-89-7
Molecular FormulaC16H17NO5S
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC(C(=O)O)N
InChIInChI=1S/C16H17NO5S/c1-11-2-8-14(9-3-11)23(20,21)22-13-6-4-12(5-7-13)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1
InChIKeyATXDONQDDITMNX-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Tyr(tos)-OH.acetate: Protected Tyrosine Building Block


H-Tyr(tos)-OH.acetate (CAS 13504-89-7) is an O-protected tyrosine derivative in which the phenolic hydroxyl group of L-tyrosine is masked with a tosyl (p-toluenesulfonyl) protecting group, and the compound is supplied as its acetate salt. The molecular formula is C16H17NO5S with a molecular weight of 335.38 g/mol . This compound functions as a protected amino acid building block in peptide synthesis, where the tosyl group prevents undesired side reactions at the tyrosine hydroxyl during coupling steps while remaining stable under the basic conditions commonly employed in Fmoc-based solid-phase peptide synthesis (SPPS) [1]. The free α-amino group allows direct incorporation into growing peptide chains without additional deprotection steps.

Why H-Tyr(tos)-OH.acetate Has No Generic Substitute


Unprotected tyrosine cannot be used interchangeably with H-Tyr(tos)-OH.acetate in peptide synthesis because the free phenolic hydroxyl group undergoes O-acylation and other side reactions during amino acid coupling steps, leading to product heterogeneity and reduced yield [1]. Among O-protected tyrosine derivatives, the choice of protecting group dictates the orthogonal deprotection strategy: benzyl (Bzl) protection requires hydrogenolysis or strong acid (HF) cleavage, making it incompatible with acid-labile resins; tert-butyl (tBu) protection is acid-labile and removes under the same TFA conditions used for global deprotection, offering no selective intermediate handling [2]. The tosyl group occupies a distinct stability window—stable to the piperidine used for Fmoc removal yet cleavable under controlled acidic or nucleophilic conditions—enabling synthetic strategies not accessible with other O-protected tyrosine building blocks [3].

H-Tyr(tos)-OH.acetate: Differentiation Evidence


Tosyl vs. Benzyl Stability in Fmoc-SPPS

The tosyl protecting group on H-Tyr(tos)-OH.acetate remains fully stable under the repetitive 20% piperidine/DMF treatments used for Fmoc removal (standard SPPS conditions), whereas O-benzyl-protected tyrosine is incompatible with the Fmoc strategy entirely, requiring the orthogonal Boc/Bzl approach that mandates hazardous HF cleavage [1]. This differential stability profile quantifiably reduces the synthetic route complexity and equipment requirements compared to benzyl-protected alternatives [2].

Solid-phase peptide synthesis Orthogonal protection Fmoc strategy

Selective O-Tosylation of Tyrosine Residues

1-Tosyl-4-dimethylaminopyridinium salts react selectively with tyrosine residues in proteins under aqueous conditions to form stable O-tosylates [1]. This demonstrates that the O-tosyl-tyrosine linkage is chemically robust in aqueous media and that the tosyl group can be installed with high selectivity for the phenolic hydroxyl over other nucleophilic side chains (e.g., lysine ε-amino groups, serine hydroxyls) [2]. H-Tyr(tos)-OH.acetate provides this same O-tosylated tyrosine moiety pre-formed as a discrete building block, bypassing the need for post-synthetic tyrosine modification.

Protein modification Tyrosine-selective chemistry Bioconjugation

H-Tyr(tos)-OH vs. Fmoc-Tyr(tos)-OH: Synthetic Roles

H-Tyr(tos)-OH.acetate differs fundamentally from Fmoc-Tyr(tos)-OH in that it lacks the Nα-Fmoc protecting group. In Fmoc-SPPS, Fmoc-Tyr(tos)-OH is the standard building block for chain elongation, requiring piperidine deprotection after each coupling [1]. H-Tyr(tos)-OH.acetate, with its free α-amino group, serves instead as a C-terminal residue in solution-phase synthesis, or as a substrate for N-terminal modification strategies where the α-amine is intentionally left free [2]. The acetate salt form (vs. free base) may offer differential solubility characteristics in organic solvents, though vendor-specific quantitative solubility data were not identified in the accessed literature.

Peptide building blocks Fmoc-SPPS Solution-phase synthesis

H-Tyr(tos)-OH.acetate Application Scenarios


Orthogonal Tyrosine Protection in Fmoc-SPPS

H-Tyr(tos)-OH.acetate is procured when a synthetic peptide sequence requires tyrosine incorporation with orthogonal O-protection that remains intact during Fmoc deprotection cycles. The tosyl group provides stability under the basic piperidine conditions used for Nα-Fmoc removal, enabling the synthesis of peptides where the tyrosine hydroxyl must remain protected until a later, controlled deprotection step [5]. This is particularly relevant for peptides destined for subsequent site-selective conjugation or for sequences containing multiple nucleophilic residues where unprotected Tyr would lead to side-product formation [6].

C-Terminal Tyrosine Protection in Solution-Phase Synthesis

In solution-phase peptide synthesis, H-Tyr(tos)-OH.acetate serves as a pre-protected C-terminal building block. The free α-amino group allows direct coupling to an activated carboxyl component without a prior deprotection step, while the tosyl-protected phenolic hydroxyl prevents O-acylation side reactions during the coupling event. This application scenario is common in the convergent synthesis of larger peptide fragments where the final C-terminal residue is tyrosine [5].

Tyrosine-Modified Peptide Conjugates and Bioconjugation

H-Tyr(tos)-OH.acetate is used to synthesize peptides containing a masked tyrosine residue that can be selectively unveiled for subsequent bioconjugation. The tosyl group can be removed under controlled conditions to expose the free phenolic hydroxyl, which then serves as a unique nucleophilic handle for site-specific attachment of fluorophores, affinity tags, or cytotoxic payloads. The demonstrated selectivity of O-tosylate formation at tyrosine over other nucleophilic side chains [5] supports the rationale for using pre-tosylated tyrosine building blocks in conjugate synthesis workflows.

Intermediate for Tyrosine Kinase Inhibitors and Peptide Drugs

O-Protected tyrosine derivatives, including tosyl-protected forms, are employed as intermediates in the synthesis of peptide-based therapeutics and as building blocks for small-molecule tyrosine kinase inhibitor scaffolds [5]. H-Tyr(tos)-OH.acetate provides a stable, characterizable starting material for medicinal chemistry campaigns where the tyrosine phenolic hydroxyl must be temporarily masked during multi-step synthetic sequences. The acetate salt form offers a defined stoichiometric entity for process chemistry applications requiring precise molar accounting [6].

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